3-(2-Acetamidoethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Acetamidoethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-acetamidoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-acetamidoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: 4-Dimethylaminopyridine (DMAP)
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Acetamidoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amide derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Acetamidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Acetamidoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can interact with various cellular pathways, affecting processes like inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyethoxy)benzoic acid
- 3-(2-Aminoethoxy)benzoic acid
- 3-(2-Methoxyethoxy)benzoic acid
Comparison
3-(2-Acetamidoethoxy)benzoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to 3-(2-Hydroxyethoxy)benzoic acid, it has enhanced hydrogen bonding capabilities, making it more effective in certain biochemical applications. The acetamido group also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C11H13NO4 |
---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
3-(2-acetamidoethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-5-6-16-10-4-2-3-9(7-10)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FLSIQORUYYBZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.